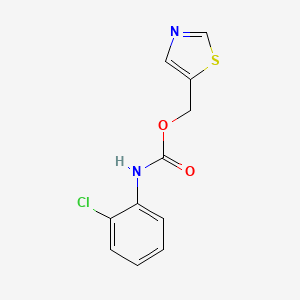

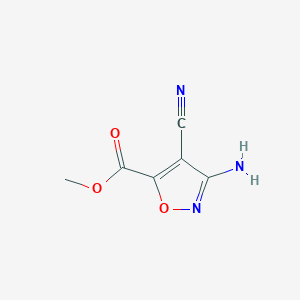

![molecular formula C9H13N3O2 B2564220 6-[(2-甲基丙基)氨基]嘧啶-4-羧酸 CAS No. 1368443-32-6](/img/structure/B2564220.png)

6-[(2-甲基丙基)氨基]嘧啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which this molecule belongs, has been extensively studied . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .Molecular Structure Analysis

The molecular formula of “6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid” is C9H13N3O2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Pyrimidines, including “6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid”, can undergo various chemical reactions . For instance, they can participate in oxidative annulation reactions .科学研究应用

Anti-Inflammatory Applications

Pyrimidine derivatives, including 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests potential applications in the development of new anti-inflammatory drugs with reduced toxicity.

Antitrypanosomal Activities

Research has shown that 2-aminopyrimidine derivatives exhibit significant in vitro activity against Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness . This implies that 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid could be a candidate for developing new treatments for this neglected tropical disease.

Anti-Plasmodial Properties

The same class of compounds has also demonstrated antiplasmodial activity against Plasmodium falciparum NF54, a strain of the parasite responsible for malaria . This points to the potential use of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid in creating alternative malaria treatments, especially in the face of growing drug resistance.

Apoptosis Agonist Activity

Some pyrimidine derivatives are predicted to act as apoptosis agonists, which means they could induce programmed cell death in certain cells . This property is particularly valuable in cancer research, where the controlled elimination of cancerous cells is a key therapeutic goal.

Antibacterial and Antifungal Effects

Pyrimidines have shown a range of pharmacological effects, including antibacterial and antifungal activities . This broad spectrum of action makes them suitable for exploring new antibiotics and antifungals, addressing the urgent need for novel treatments due to rising antimicrobial resistance.

Feed and Aquaculture Applications

Derivatives of pyrimidine-4-carboxylic acid have been utilized in feed and aquaculture for their antimicrobial properties, which help in maintaining the health of livestock and aquatic species . The compound’s ability to inhibit bacterial growth without the corrosive and irritating effects of formic acid makes it a valuable addition to animal feeds.

作用机制

安全和危害

属性

IUPAC Name |

6-(2-methylpropylamino)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6(2)4-10-8-3-7(9(13)14)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDWKBQUPWABFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=NC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)

![8-Methoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2564146.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)

![N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2564155.png)

![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)

![6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)](/img/structure/B2564158.png)